N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
CAS No.:
Cat. No.: VC9563267
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O2S |
|---|---|
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H18N2O2S/c1-2-10-5-3-4-6-11(10)16-13(17)9-12-14(18)15-7-8-19-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) |
| Standard InChI Key | GSPCXFMOQXEVAD-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a thiomorpholine ring fused with a 3-oxo group, connected via an acetamide linker to a 2-ethylphenyl substituent. The IUPAC name, N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, reflects this arrangement. Key structural identifiers include:
-
SMILES:
CCC1=CC=CC=C1NC(=O)CC2C(=O)NCCS2 -
InChIKey:
GSPCXFMOQXEVAD-UHFFFAOYSA-N
The thiomorpholine ring’s sulfur atom and acetamide group contribute to its polarity, with a calculated solubility exceeding 41.8 µg/mL.
Physicochemical Characteristics
Critical physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.37 g/mol |
| logP | 1.71 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 47.69 Ų |
The compound’s moderate lipophilicity (logP ~1.71) suggests balanced membrane permeability and solubility, favorable for drug-like properties .
Synthesis and Reaction Optimization
The synthesis involves a multi-step protocol:
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Thiomorpholine Ring Formation: Cyclization of cysteine derivatives with ketones under acidic conditions yields the 3-oxothiomorpholine core.
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Acetamide Coupling: The core is reacted with 2-ethylphenylamine using carbodiimide-based coupling agents in dichloromethane or ethanol.
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Purification: Chromatography or recrystallization achieves >95% purity.
Key reaction parameters include:
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Solvents: Dichloromethane (non-polar) or ethanol (polar protic).
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Catalysts: Triethylamine or sodium hydride to deprotonate intermediates.
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Temperature: 0–25°C to minimize side reactions.
Yields typically range from 60–75%, contingent on solvent selection and catalyst efficiency.
Biological Activity and Mechanism
Anticancer Prospects
Thiomorpholine derivatives interfere with kinase signaling pathways. For example, N-(3-chloro-2-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide inhibits PI3Kδ with an IC₅₀ of 120 nM . The 2-ethylphenyl group’s steric bulk could modulate target selectivity, warranting kinase profiling studies.
Structural Analogs and Structure-Activity Relationships
A comparative analysis of thiomorpholine acetamides reveals substituent-dependent bioactivity:
The 2-ethylphenyl group enhances metabolic stability compared to smaller alkyl or halogenated substituents, as evidenced by its higher molecular weight and similar logP .
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